N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a 1,2,4-triazole core substituted with ethyl and phenoxymethyl groups at positions 4 and 5, respectively. A sulfanyl bridge connects the triazole to an acetamide moiety, which is further linked to a 3-chloro-4-methoxyphenyl aromatic ring.
Properties
Molecular Formula |
C20H21ClN4O3S |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21ClN4O3S/c1-3-25-18(12-28-15-7-5-4-6-8-15)23-24-20(25)29-13-19(26)22-14-9-10-17(27-2)16(21)11-14/h4-11H,3,12-13H2,1-2H3,(H,22,26) |
InChI Key |
OEUMJQVCMFIMOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)Cl)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of Thiosemicarbazide Precursors
Hydrazides react with alkyl/aryl isothiocyanates to form thiosemicarbazides. For example, 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide reacts with phenoxymethyl isothiocyanate to yield a thiosemicarbazide intermediate.
Reaction Conditions :
Alkali-Mediated Cyclization
Thiosemicarbazides undergo cyclization in basic conditions to form 4H-1,2,4-triazole-3-thiones. For instance, treatment with 2 M NaOH in ethanol under reflux for 3–5 hours produces the triazole core.
Key Reaction :
Characterization : IR spectra show absorption bands at 2550–2600 cm⁻¹ (S–H stretch) and 1600–1650 cm⁻¹ (C=N stretch).
Functionalization with Sulfanyl and Acetamide Groups
Introduction of the Sulfanyl Group
The triazole-thiol undergoes alkylation with chloroacetamide derivatives to introduce the sulfanylacetamide chain.
Procedure :
-
React 4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol with 2-chloroacetamide in the presence of K₂CO₃.
-
Solvent : Dimethylformamide (DMF) or acetonitrile.
-
Temperature : 60–80°C for 6–8 hours.
Mechanism :
Coupling with 3-Chloro-4-Methoxyaniline
The acetamide intermediate reacts with 3-chloro-4-methoxyaniline via nucleophilic acyl substitution.
Conditions :
-
Coupling Agent : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
-
Solvent : Dichloromethane (DCM) or THF.
-
Temperature : Room temperature (25°C) for 12–24 hours.
Characterization :
-
¹H NMR : δ 8.2–8.5 ppm (triazole H), δ 6.8–7.5 ppm (aryl H).
Optimization and Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times. Cyclization of thiosemicarbazides completes in 15–20 minutes (vs. 3–5 hours conventionally) with comparable yields.
One-Pot Approach
Combining thiosemicarbazide formation, cyclization, and alkylation in a single pot improves efficiency:
Steps :
-
Hydrazide + isothiocyanate → thiosemicarbazide.
-
NaOH-mediated cyclization → triazole-thiol.
-
In situ alkylation with chloroacetamide.
Advantages :
Challenges and Solutions
Regioselectivity in Triazole Formation
The 1,2,4-triazole structure necessitates precise control over substituent positions. Using bulky groups (e.g., phenoxymethyl) at C5 directs ethyl group placement at N4.
Purification
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
-
Recrystallization : Ethanol/water mixture yields high-purity product (>98%).
Comparative Analysis of Synthetic Routes
| Method | Time | Yield | Purity | Complexity |
|---|---|---|---|---|
| Conventional Stepwise | 24–30h | 60–70% | >95% | Moderate |
| Microwave-Assisted | 6–8h | 70–75% | >97% | Low |
| One-Pot | 8–10h | 75–80% | >96% | High |
Chemical Reactions Analysis
N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Variations in Triazole Derivatives
The 1,2,4-triazole scaffold is a common feature in many bioactive compounds. Key structural differences among analogs include:
- Substituents on the triazole ring: The target compound has ethyl (position 4) and phenoxymethyl (position 5) groups.
- Aromatic ring modifications :
- The target compound’s 3-chloro-4-methoxyphenyl group provides electron-withdrawing and electron-donating effects.
- In N-(3-chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(tert-butyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (), the substituents include a tert-butyl group, increasing hydrophobicity .
Physicochemical Properties
- Substituents like methoxy or ethoxy groups () may improve solubility in polar solvents compared to halogenated analogs .
Research Implications
The target compound’s unique combination of phenoxymethyl and 3-chloro-4-methoxyphenyl groups may offer distinct pharmacokinetic or target-binding profiles compared to analogs. Further studies should explore:
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- Chloro and methoxy groups : These are known to influence the lipophilicity and biological interactions of the compound.
- Triazole ring : This moiety is associated with various pharmacological effects, including antifungal and anticancer activities.
- Sulfanyl group : This functional group often enhances the reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing triazole rings are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.
- Antimicrobial Activity : The presence of the sulfanyl group may enhance the compound's ability to interact with microbial cell membranes or inhibit essential microbial enzymes.
- Antioxidant Properties : Many triazole derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains; effective in inhibiting growth. |
| Anticancer | Potential to inhibit cancer cell proliferation through apoptosis induction. |
| Antioxidant | Scavenges free radicals, reducing oxidative damage in cells. |
| Enzyme Inhibition | Inhibits key enzymes involved in neurotransmission and microbial metabolism. |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to the compound showed strong antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antibiotic agent .
- Anticancer Potential : Research involving triazole derivatives has shown that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells by activating caspase pathways .
- Neuropharmacological Effects : In animal models, compounds with similar structures have been shown to improve cognitive function by inhibiting AChE, suggesting potential use in treating Alzheimer's disease .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
